5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by a piperidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via condensation reactions involving appropriate aldehydes or ketones.
Substitution with Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) under conditions that facilitate nucleophilic substitution.
Addition of the Carbonitrile Group: The carbonitrile group can be added through reactions with cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Primary amines derived from the carbonitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Ion Channels: Interaction with ion channels to alter cellular ion flux.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-2-yl)pyridine-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperidine ring, affecting its biological activity and applications.
5-(Piperidin-2-yl)-2-methylpyridine-3-carbonitrile:
Uniqueness
The presence of both the piperidine ring and the trifluoromethyl group in 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile imparts unique chemical and biological properties. This combination enhances its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2703779-73-9 |
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Molecular Formula |
C12H12F3N3 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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